

Application Notes: Tracing Metabolic Pathways with 2-Hydroxypalmitic Acid-d30

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Compound of Interest

Compound Name: 2-Hydroxypalmitic acid-d30

Cat. No.: B152031

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Introduction

Stable isotope labeling is a powerful and indispensable technique in the field of metabolomics, enabling researchers to trace the flow of metabolites through complex biological systems.[1] By introducing molecules enriched with stable isotopes like Deuterium (^2H or D), Carbon-13 (^{13}C), or Nitrogen-15 (^{15}N), scientists can track the metabolic fate of these compounds, elucidate pathway dynamics, and quantify metabolic fluxes.[1][2] **2-Hydroxypalmitic acid-d30** (2-OHPA-d30) is a deuterated analog of 2-hydroxypalmitic acid, a crucial 2-hydroxy fatty acid (2-OHFA) involved in the synthesis of specific sphingolipids.[3][4] This heavy-labeled internal standard is an invaluable tool for researchers in academia and the pharmaceutical industry to investigate the metabolism and function of 2-hydroxylated sphingolipids in both physiological and pathological states.

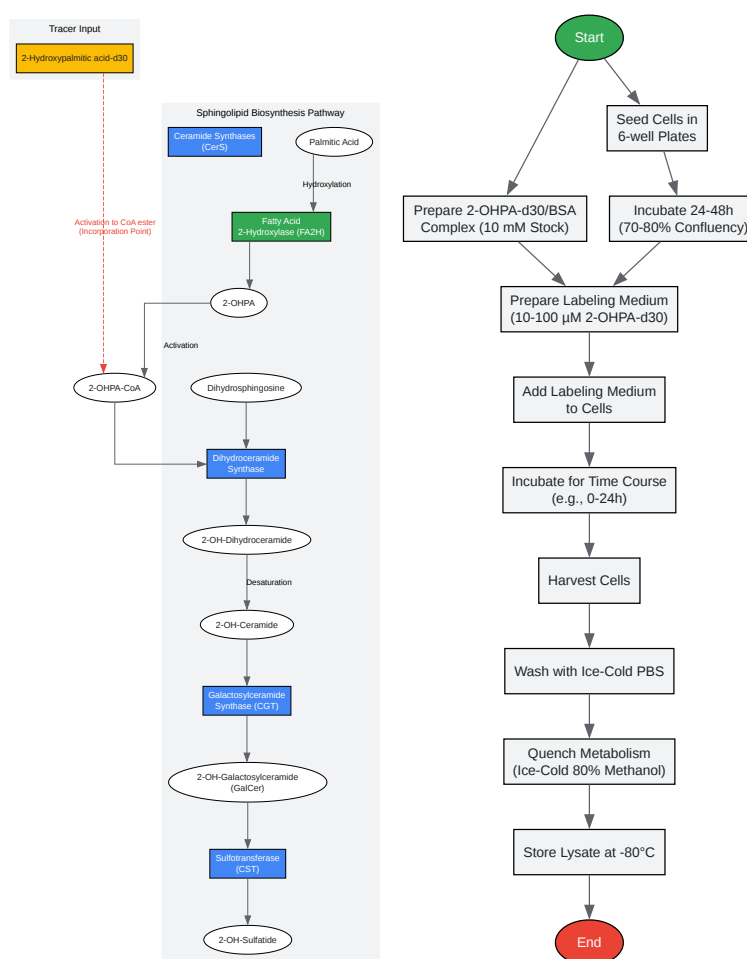
Core Principle

The fundamental principle behind using 2-OHPA-d30 is that cells and organisms will incorporate this labeled fatty acid into downstream metabolic pathways, primarily the biosynthesis of 2-hydroxylated sphingolipids.[5] The deuterium atoms (d30) on the palmitic acid chain act as a traceable mass signature. By employing high-resolution mass spectrometry (MS), researchers can distinguish between the endogenous (unlabeled) metabolites and their heavy-labeled counterparts, allowing for precise tracking and quantification.[6]

Key Application Areas

Elucidating Sphingolipid Metabolism

2-hydroxylated fatty acids are essential components of sphingolipids, particularly abundant in the myelin sheath of the nervous system and the skin.[7][8] The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for synthesizing the (R)-enantiomer of 2-OHFAs, which are then incorporated into ceramides and subsequently more complex sphingolipids like galactosylceramides (GalCer) and sulfatides.[4][5] By supplying 2-OHPA-d30 to cell cultures or animal models, researchers can trace its incorporation into these specific lipid species, providing insights into the rate of synthesis, turnover, and substrate specificity of the enzymes involved.



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